Hexachlorophene
Hexachlorophene
Hexachlorophene is a chlorinated bisphenol antiseptic agent with bacteriostatic activity. Hexachlorophene is used topically in soaps, creams and dermatological preparations and is active against gram-positive organisms, but much less effective against gram-negative organisms. (NCI05)
Hexachlorophene, also known as gamophen or germa-medica, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Hexachlorophene is a drug which is used for use as a surgical scrub and a bacteriostatic skin cleanser. it may also be used to control an outbreak of gram-positive infection where other infection control procedures have been unsuccessful. Hexachlorophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Hexachlorophene has been detected in multiple biofluids, such as urine and blood. Within the cell, hexachlorophene is primarily located in the cytoplasm and membrane (predicted from logP).
Hexachlorophene is an organochlorine compound that is diphenylmethane in which each of the phenyl groups is substituted by chlorines at positions 2, 3, and 5, and by a hydroxy group at position 6. An antiseptic that is effective against Gram-positive organisms, it is used in soaps and creams for the treatment of various skin disorders. It is also used in agriculture as an acaricide and fungicide, but is not approved for such use within the European Union. It has a role as an antiseptic drug, an acaricide, an antibacterial agent and an antifungal agrochemical. It is a polyphenol, a trichlorobenzene and a bridged diphenyl fungicide.
Hexachlorophene, also known as gamophen or germa-medica, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Hexachlorophene is a drug which is used for use as a surgical scrub and a bacteriostatic skin cleanser. it may also be used to control an outbreak of gram-positive infection where other infection control procedures have been unsuccessful. Hexachlorophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Hexachlorophene has been detected in multiple biofluids, such as urine and blood. Within the cell, hexachlorophene is primarily located in the cytoplasm and membrane (predicted from logP).
Hexachlorophene is an organochlorine compound that is diphenylmethane in which each of the phenyl groups is substituted by chlorines at positions 2, 3, and 5, and by a hydroxy group at position 6. An antiseptic that is effective against Gram-positive organisms, it is used in soaps and creams for the treatment of various skin disorders. It is also used in agriculture as an acaricide and fungicide, but is not approved for such use within the European Union. It has a role as an antiseptic drug, an acaricide, an antibacterial agent and an antifungal agrochemical. It is a polyphenol, a trichlorobenzene and a bridged diphenyl fungicide.
Brand Name:
Vulcanchem
CAS No.:
70-30-4
VCID:
VC0529886
InChI:
InChI=1S/C13H6Cl6O2/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2-3,20-21H,1H2
SMILES:
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl
Molecular Formula:
C13H6Cl6O2
C6H(OH)Cl3CH2Cl3(OH)C6H
C13H6Cl6O2
C6H(OH)Cl3CH2Cl3(OH)C6H
C13H6Cl6O2
Molecular Weight:
406.9 g/mol
Hexachlorophene
CAS No.: 70-30-4
Inhibitors
VCID: VC0529886
Molecular Formula: C13H6Cl6O2
C6H(OH)Cl3CH2Cl3(OH)C6H
C13H6Cl6O2
Molecular Weight: 406.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 70-30-4 |
---|---|
Product Name | Hexachlorophene |
Molecular Formula | C13H6Cl6O2 C6H(OH)Cl3CH2Cl3(OH)C6H C13H6Cl6O2 |
Molecular Weight | 406.9 g/mol |
IUPAC Name | 3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
Standard InChI | InChI=1S/C13H6Cl6O2/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2-3,20-21H,1H2 |
Standard InChIKey | ACGUYXCXAPNIKK-UHFFFAOYSA-N |
Impurities | Hexachlorophene produced from 2,4,5-trichlorophenol contains less than 15 ug/kg 2,3,7,8-tetrachlorodibenzo-para-dioxin. |
SMILES | C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
Appearance | Solid powder |
Boiling Point | 479 °C 479.0 °C 166.5°C |
Colorform | Crystals from benzene Needles from benzene WHITE TO LIGHT TAN, CRYSTALLINE POWDER White, free-flowing powde |
Flash Point | 115 °F (Tag closed cup) /Isobac/ |
Melting Point | 322 to 333 °F (NTP, 1992) 161-163 166.5 °C 165.5 °C 164-165 °C |
Physical Description | Hexachlorophene appears as a white free-flowing odorless powder. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Solid ODOURLESS WHITE CRYSTALLINE POWDER. |
Description | Hexachlorophene is a chlorinated bisphenol antiseptic agent with bacteriostatic activity. Hexachlorophene is used topically in soaps, creams and dermatological preparations and is active against gram-positive organisms, but much less effective against gram-negative organisms. (NCI05) Hexachlorophene, also known as gamophen or germa-medica, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Hexachlorophene is a drug which is used for use as a surgical scrub and a bacteriostatic skin cleanser. it may also be used to control an outbreak of gram-positive infection where other infection control procedures have been unsuccessful. Hexachlorophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Hexachlorophene has been detected in multiple biofluids, such as urine and blood. Within the cell, hexachlorophene is primarily located in the cytoplasm and membrane (predicted from logP). Hexachlorophene is an organochlorine compound that is diphenylmethane in which each of the phenyl groups is substituted by chlorines at positions 2, 3, and 5, and by a hydroxy group at position 6. An antiseptic that is effective against Gram-positive organisms, it is used in soaps and creams for the treatment of various skin disorders. It is also used in agriculture as an acaricide and fungicide, but is not approved for such use within the European Union. It has a role as an antiseptic drug, an acaricide, an antibacterial agent and an antifungal agrochemical. It is a polyphenol, a trichlorobenzene and a bridged diphenyl fungicide. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | less than 1 mg/mL at 68° F (NTP, 1992) 140 mg/L (at 25 °C) 3.44e-04 M Soluble in chloroform, polyethylene glycols, propylene glycol, olive oil, cottonseed oil, dilute aqueous alkaline solutions. Soluble at 1 in 3.5 parts of alcohol, 1 in less than 1 part of acetone, & 1 in less than 1 part of ether SOL IN DILUTE SOLUTIONS OF FIXED ALKALI HYDROXIDES About 100 mg/mL in dimethyl sulfoxide at 20 °C Soluble in vegetable oils & fatty acids with the aid of heat In water, 140 mg/L at 25 °C 4.33e-04 g/L Solubility in water: none |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Hexachlorophene; Hexachlorofen; Hexachlorophen; Almederm; Distodin; |
Vapor Pressure | 8.3X10-11 mm Hg at 25 °C (est) |
Reference | 1: Kato M, Abe H, Itahashi M, Kikuchihara Y, Kimura M, Mizukami S, Yoshida T, 2: Narayan M, Peralta DA, Gibson C, Zitnyar A, Jinwal UK. An optimized InCell 3: Itahashi M, Abe H, Tanaka T, Mizukami S, Kimura M, Yoshida T, Shibutani M. 4: Erdos Z, Pearson K, Goedken M, Menzel K, Sistare FD, Glaab WE, Saldutti LP. 5: Kanno T, Sasaki S, Yamada N, Kawasako K, Tsuchitani M. Hexachlorophene and 6: Miller LG, Tan J, Eells SJ, Benitez E, Radner AB. Prospective investigation of 7: Zheng Y, Zhu X, Zhou P, Lan X, Xu H, Li M, Gao Z. Hexachlorophene is a potent 8: Min HJ, Cho IR, Srisuttee R, Park EH, Cho DH, Ahn JH, Lee IS, Johnston RN, Oh 9: Park S, Gwak J, Cho M, Song T, Won J, Kim DE, Shin JG, Oh S. Hexachlorophene 10: Marcinkeviciene J, Jiang W, Kopcho LM, Locke G, Luo Y, Copeland RA. Enoyl-ACP 11: Kinoshita Y, Matsumura H, Igisu H, Yokota A. Hexachlorophene-induced brain 12: Häntzschel A, Andreas K. Efficacy of glutamate receptor antagonists in the 13: Matsumura H, Matsuoka M, Igisu H, Ikeda M. Cooperative inhibition of 14: Flanagan RJ, Ruprah M, Strutt AV, Malarkey P, Cockburn A. Effect of urinary 15: Reasor MJ, Montgomery MR. Hexachlorophene exposure in a young patient with 16: Andreas K, Blaschke M, Bergsträsser E, Fischer HD, Schmidt J. Neurochemical 17: Poppenga RH, Trapp AL, Braselton WE, Louden CG, Gumbs JM, Dalley JB. 18: Kung MP, Nickerson PA, Sansone FM, Olson JR, Kostyniak PJ, Adolf MA, Lein PJ, 19: Rajendra W, Prasad GV, Indira K. Deviations in hepatic amino acid profiles of 20: Vorherr H, Vorherr UF, Moss JC. Comparative effectiveness of chlorhexidine, |
PubChem Compound | 3598 |
Last Modified | Nov 11 2021 |
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